molecular formula C15H15N3O3S B2965741 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1798031-17-0

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2965741
M. Wt: 317.36
InChI Key: NFMDOLMYBMKARZ-UHFFFAOYSA-N
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Description

The compound “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyrrolidine ring, and a dioxole ring . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of heterocyclic compounds, including those with thiazole and pyrrolidinyl components, demonstrating their potential in medicinal chemistry. For example, novel heterocyclic compounds have been synthesized for antibacterial and antifungal activities, highlighting the versatility of thiazole derivatives in developing new therapeutic agents (Patel & Patel, 2015).

Kinase Inhibition and Anticancer Properties

The substituted benzamides have shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, indicating their potential in cancer treatment through inhibiting angiogenesis (Borzilleri et al., 2006). Such studies are essential for discovering new therapeutic agents for cancer.

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing activity against Mycobacterium tuberculosis, which is a significant step forward in the fight against tuberculosis. These compounds have been evaluated for their ability to inhibit the GyrB ATPase of Mycobacterium smegmatis and Mycobacterium tuberculosis DNA gyrase, showing promising results (Jeankumar et al., 2013).

Electrochromic and Conductive Materials

Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has been explored for its electron-accepting ability in the development of donor-acceptor-type conjugated polymers for electrochromic applications. This research demonstrates the potential for creating materials with unique electrochemical properties for use in electronic devices (Ming et al., 2015).

Environmental Applications

Innovative magnetic nanoadsorbents based on thiazole derivatives have been developed for the removal of heavy metals from industrial wastes. These materials demonstrate high adsorption capacities for Zn2+ and Cd2+, offering a promising approach to environmental cleanup (Zargoosh et al., 2015).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-11-3-5-18(8-11)15-16-4-6-22-15/h1-2,4,6-7,11H,3,5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMDOLMYBMKARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

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